(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
Description
Bicyclo[2.2.1]heptane Framework: Norbornane Derivative Analysis
The core structure of (+/-)-cis-(exo)-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is derived from the norbornane (bicyclo[2.2.1]heptane) skeleton, a rigid bicyclic hydrocarbon with a methylene bridge linking carbons 1 and 4 of a cyclohexane ring. This framework imposes significant steric constraints due to its fused bicyclic geometry, which reduces conformational flexibility and stabilizes specific stereochemical configurations. The compound’s molecular formula, C₈H₁₄ClNO₂ , includes a carboxylic acid group at position 2 and an amino group at position 3, both attached to the bicyclic scaffold.
Table 1: Key Structural Properties of the Bicyclo[2.2.1]heptane Derivative
The norbornane skeleton’s bridgehead carbons (C1 and C4) create a planar chiral environment, while the cis-exo configuration of the amino and carboxylic acid groups introduces additional stereoelectronic effects.
Stereochemical Configuration: Cis-Exo Substitution Pattern at C2 and C3
The stereochemistry of this compound is defined by the cis-exo arrangement of the amino (C3) and carboxylic acid (C2) groups. The cis designation indicates that both substituents reside on the same face of the bicyclic plane, while exo refers to their orientation relative to the norbornane bridge. This configuration arises from the endo selectivity of Diels-Alder reactions, which are commonly used to synthesize norbornene derivatives.
The IUPAC name, (1S,2R,3S,4R/1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride , reflects the racemic nature of the compound, which exists as a 1:1 mixture of enantiomers. X-ray crystallographic studies of analogous norbornane derivatives confirm that the exo orientation minimizes steric clashes between the substituents and the bridgehead hydrogens.
Key Stereochemical Features :
- Cis Configuration : Both functional groups occupy adjacent positions on the bicyclic framework, enabling intramolecular hydrogen bonding in the free base form.
- Exo Orientation : Substituents project away from the bridgehead, reducing strain.
Protonation State and Salt Formation: Role of Hydrochloride Counterion
The hydrochloride salt stabilizes the compound by protonating the amino group (pKa ~9–10) while leaving the carboxylic acid (pKa ~2–3) deprotonated under physiological conditions. This zwitterionic form enhances aqueous solubility, as evidenced by its solubility in water (≥100 mM) and dimethyl sulfoxide (DMSO).
Table 2: Protonation and Solubility Properties
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Amino Group Charge | Neutral (-NH₂) | Protonated (-NH₃⁺) |
| Carboxylic Acid Charge | Deprotonated (-COO⁻) | Deprotonated (-COO⁻) |
| Solubility in Water | Low | High (≥100 mM) |
| Stabilizing Interactions | Intramolecular H-bonds | Ionic interactions |
The chloride counterion balances the positive charge on the protonated amino group, further improving crystallinity and storage stability.
Comparative Analysis with Related Bicyclic Amino Acid Derivatives
This compound belongs to a broader class of conformationally constrained amino acids designed to mimic secondary protein structures (e.g., β-sheets). Unlike linear amino acids, its rigid bicyclic framework restricts rotational freedom, enabling precise spatial positioning of functional groups.
Table 3: Comparison with Other Bicyclic Amino Acids
The cis-exo configuration distinguishes this compound from cis-endo derivatives, which exhibit distinct hydrogen-bonding patterns and conformational dynamics. Its structural rigidity also contrasts with flexible aliphatic amino acids, making it valuable for studying peptide folding and receptor-ligand interactions.
Properties
IUPAC Name |
(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h4-7H,1-3,9H2,(H,10,11);1H/t4-,5+,6+,7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGHCTZKPYWADE-MBWJBUSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H]([C@H]2N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179462-37-4 | |
| Record name | rac-(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It’s known that the bicyclo[221]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions.
Mode of Action
It’s known that an organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates.
Biological Activity
(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride, commonly referred to as BCH (2-Amino-2-norbornanecarboxylic acid), is a bicyclic amino acid with significant biological activity, particularly concerning amino acid transport mechanisms in cells. This compound has garnered attention for its potential therapeutic applications, especially in the context of cancer treatment and metabolic regulation.
- Molecular Formula : CHClNO
- Molecular Weight : 191.66 g/mol
- Purity : Typically ≥ 95%
- Solubility : Soluble in water and DMSO
BCH primarily acts as a substrate for the Na-independent system L transporter , which is crucial for the transport of large neutral amino acids across cell membranes. The compound inhibits the system L transporter, leading to decreased transport of essential amino acids necessary for protein synthesis and cellular functions .
Key Mechanisms:
- Inhibition of Amino Acid Transport : BCH selectively inhibits the transport of large neutral amino acids, affecting cellular metabolism and growth.
- Impact on Insulin Secretion : Studies have shown that BCH can enhance glutamine oxidation and insulin secretion by activating mitochondrial enzymes like glutamate dehydrogenase .
Biological Activity and Research Findings
Research has demonstrated several biological activities associated with BCH, including its role in cancer cell apoptosis, metabolic regulation, and potential use as an anti-inflammatory agent.
Table 1: Summary of Biological Activities
Case Studies
- Cancer Treatment : A study explored the effects of BCH on various cancer cell lines, demonstrating that BCH treatment led to a significant reduction in cell viability and induced apoptosis through the modulation of amino acid transport pathways .
- Metabolic Studies : Research indicated that BCH could alter metabolic pathways by influencing the availability of large neutral amino acids, thereby impacting insulin secretion and glucose metabolism .
- Neurotransmitter Regulation : Another investigation highlighted BCH's role in modulating neurotransmitter levels in the cerebral cortex, suggesting potential applications in neurological disorders .
Scientific Research Applications
Inhibition of Amino Acid Transporters
One of the primary applications of (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is its role as an inhibitor of the L-type amino acid transporter LAT1. This transporter is critical for the uptake of large neutral amino acids in various tissues, including tumors.
Case Studies:
- Cancer Cell Lines : Research has demonstrated that BCH suppresses growth and induces apoptosis in several cancer cell lines, including KB (oral carcinoma), SAOS2 (osteosarcoma), and C6 (glioma) by activating caspases, which are essential for programmed cell death .
Neuropharmacological Research
BCH has been studied for its potential neuroprotective effects due to its ability to modulate neurotransmitter levels by inhibiting specific transporters.
Case Studies:
- Neurotransmitter Modulation : In studies involving animal models, BCH administration resulted in altered levels of neurotransmitters such as glutamate and GABA, suggesting a potential role in treating neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of this compound involves several chemical transformations that enhance its utility in research.
Synthetic Pathways:
- Starting Material : The compound can be synthesized from bicyclic precursors through a series of reactions involving protection-deprotection strategies and functional group modifications .
Comparative Applications Table
Comparison with Similar Compounds
N-Fmoc-(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic Acid
- Key Differences :
- Functional Group : Incorporates a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine, enhancing stability during solid-phase peptide synthesis .
- Molecular Weight : Higher (~397.4 g/mol) due to the Fmoc moiety.
- Solubility : Reduced aqueous solubility compared to the hydrochloride salt, requiring organic solvents like DMF .
- Applications : Preferred for automated peptide synthesis workflows .
3-Oxo-2-azabicyclo[2.2.1]hept-5-ene (AS21031-rac)
- Key Differences: Functional Groups: Contains a ketone (3-oxo) and an aza group (N-atom) in the bicyclic framework . Molecular Formula: C₆H₇NO. Reactivity: The α,β-unsaturated ketone moiety enables conjugate addition reactions, unlike the amino-carboxylic acid functionality of the target compound .
- Applications : Intermediate in heterocyclic chemistry and enzyme inhibitor design .
Bacampicillin Hydrochloride
- Key Differences: Structure: A β-lactam antibiotic with a 4-thia-1-azabicyclo[3.2.0]heptane core and an ester side chain . Molecular Weight: 501.98 g/mol. Bioactivity: Targets bacterial cell wall synthesis, unlike the non-antimicrobial target compound .
- Applications : Prodrug of ampicillin, used clinically for bacterial infections .
2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid Hydrochloride
Ethyl Ester Derivatives (e.g., C10H17NO2·HCl)
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |
|---|---|---|---|---|
| Target Compound (Hydrochloride) | C₈H₁₄ClNO₂ | 191.66 | Amino, Carboxylic Acid | Peptide Mimetics, Building Block |
| N-Fmoc-Protected Derivative | C₂₄H₂₅NO₄ | ~397.4 | Fmoc, Amino, Carboxylic Acid | Solid-Phase Peptide Synthesis |
| 3-Oxo-2-azabicyclo[2.2.1]hept-5-ene | C₆H₇NO | 109.12 | Oxo, Aza | Heterocyclic Chemistry |
| Bacampicillin Hydrochloride | C₂₁H₂₇N₃O₇S·HCl | 501.98 | β-Lactam, Thia, Aza | Antibiotic Prodrug |
| 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid | C₇H₁₀ClNO₂ | 175.62 | Aza, Carboxylic Acid | Protease Inhibitors |
| Ethyl Ester Derivative | C₁₀H₁₇NO₂·HCl | 219.71 | Ester, Amino | Prodrug Development |
Structural and Functional Insights
- Rigidity vs. Flexibility: The bicyclo[2.2.1]heptane core in the target compound imposes conformational constraints, making it superior to linear β-amino acids in mimicking peptide turn structures .
- Acid-Base Properties : The hydrochloride salt form enhances solubility for aqueous reactions, while ester or Fmoc-protected derivatives optimize organic-phase synthesis .
- Safety Profile : The target compound carries irritancy warnings (R36/37/38), typical of hydrochloride salts, whereas β-lactams like Bacampicillin require stringent handling due to allergenicity risks .
Q & A
Q. What precautions are critical when handling this compound due to its R36/37/38 hazard classification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
